

A Comparative Guide to the Spectroscopic Interpretation of 2',4'-Dichloroacetophenone

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Compound of Interest

Compound Name: 2',4'-Dichloroacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for **2',4'-Dichloroacetophenone** and its related analogs, 4'-Chloroacetophenone and 2'-Chloroacetophenone. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and drug development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2',4'-Dichloroacetophenone** and its comparator compounds.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 500 MHz

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2',4'-Dichloroacetophenone	7.54	d, J = 8.5 Hz	1H	H-6'
	7.45	d, J = 2.0 Hz	1H	H-3'
	7.32	dd, J = 8.5, 2.0 Hz	1H	H-5'
	2.64	s	3H	-COCH ₃
4'-Chloroacetophenone	7.91	d, J = 8.5 Hz	2H	H-2', H-6'
	7.45	d, J = 8.5 Hz	2H	H-3', H-5'
	2.61	s	3H	-COCH ₃
2'-Chloroacetophenone	7.54	m	1H	H-6'
	7.41-7.31	m	3H	H-3', H-4', H-5'
	2.62	s	3H	-COCH ₃

¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 125 MHz

Compound	Chemical Shift (δ) ppm	Assignment
2',4'-Dichloroacetophenone	198.8	C=O
137.7	C-1'	
137.2	C-4'	
132.5	C-2'	
130.7	C-6'	
130.5	C-5'	
127.4	C-3'	
30.6	-COCH ₃	
4'-Chloroacetophenone	196.8	C=O
139.6	C-4'	
135.4	C-1'	
129.7	C-2', C-6'	
128.9	C-3', C-5'	
26.5	-COCH ₃	
2'-Chloroacetophenone	200.4	C=O
139.1	C-1'	
132.0	C-2'	
131.3	C-6'	
130.6	C-4'	
129.4	C-5'	
126.9	C-3'	
30.7	-COCH ₃	

Infrared (IR) Spectral Data

Compound	Key Absorption Bands (cm ⁻¹)	Assignment
2',4'-Dichloroacetophenone	~1690 (s)	C=O stretch
	~1580, ~1470	Aromatic C=C stretch
	~830	C-H out-of-plane bend (substituted benzene)
4'-Chloroacetophenone	~1685 (s)	C=O stretch
	~1590, ~1490	Aromatic C=C stretch
	~825	C-H out-of-plane bend (p-substituted benzene)
2'-Chloroacetophenone	~1695 (s)	C=O stretch
	~1590, ~1475	Aromatic C=C stretch
	~760	C-H out-of-plane bend (o-substituted benzene)

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z] and Interpretation
2',4'-Dichloroacetophenone	188/190/192 (isotope pattern for 2 Cl)	173/175 ([M-CH ₃] ⁺), 111/113 ([C ₆ H ₃ Cl] ⁺), 43 ([CH ₃ CO] ⁺)
4'-Chloroacetophenone	154/156 (isotope pattern for 1 Cl)	139/141 ([M-CH ₃] ⁺), 111 ([C ₆ H ₄ Cl] ⁺), 43 ([CH ₃ CO] ⁺)
2'-Chloroacetophenone	154/156 (isotope pattern for 1 Cl)	139/141 ([M-CH ₃] ⁺), 111 ([C ₆ H ₄ Cl] ⁺), 43 ([CH ₃ CO] ⁺)

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Data Acquisition:** ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. ^1H NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
- **Data Processing:** The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

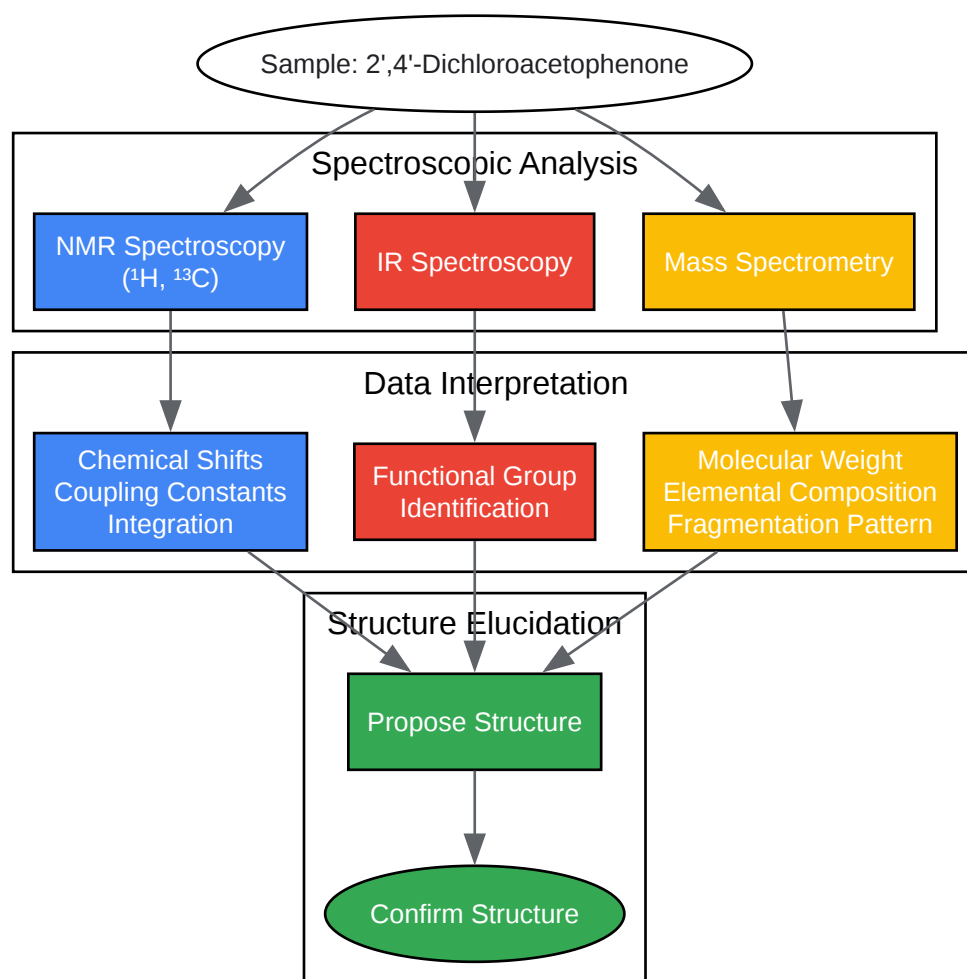
- **Sample Preparation:** A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.^[1]
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal was first collected. The sample spectrum was then acquired by scanning from 4000 to 400 cm^{-1} . Typically, 16 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the final IR spectrum, which was plotted as transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for the analysis of semi-volatile organic compounds. A small amount of the sample was dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC inlet.[2]
- **Ionization:** Electron Ionization (EI) was performed at a standard energy of 70 eV.[3]
- **Mass Analysis:** The resulting ions were separated by a quadrupole mass analyzer, and the mass-to-charge ratio (m/z) of the ions was detected.
- **Data Acquisition and Processing:** The mass spectrum was recorded, displaying the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data, from sample analysis to structure confirmation.



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Caption: Workflow for Spectroscopic Data Interpretation.

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